molecular formula C13H15N3O2S B14858916 N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

Cat. No.: B14858916
M. Wt: 277.34 g/mol
InChI Key: PICLUBHMRCQHBK-UHFFFAOYSA-N
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Description

N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core substituted at the 3-position with a 2-hydroxypropyl group and at the 5-position with a 4-methylbenzamide moiety. The 2-hydroxypropyl substituent introduces a polar hydroxyl group, which may enhance aqueous solubility compared to purely hydrophobic analogs. Notably, this compound is listed as discontinued by supplier CymitQuimica, limiting its current availability for research .

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C13H15N3O2S/c1-8-3-5-10(6-4-8)12(18)15-13-14-11(16-19-13)7-9(2)17/h3-6,9,17H,7H2,1-2H3,(H,14,15,16,18)

InChI Key

PICLUBHMRCQHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the 1,2,4-thiadiazole ring. The final step involves the alkylation of the thiadiazole ring with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The thiadiazole ring can be reduced to form the corresponding thiadiazoline.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of thiadiazoline derivatives.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Thiadiazole-Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight logP Key Substituents Availability
N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide (Target) Not reported ~289 (estimated) ~2.5* 2-hydroxypropyl, 4-methylbenzamide Discontinued
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide C₁₂H₁₃N₃O₂S 263.31 Not reported 2-methyl-3-oxo thiadiazole, 4-methylbenzamide Available
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide C₁₅H₁₀BrN₃OS 360.23 4.76 4-bromophenyl, benzamide Available
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide C₁₉H₁₅BrN₆OS 455.33 Not reported Triazole-bromophenyl, 4-methylbenzamide Available (43 mg)

*Estimated based on substituent contributions (hydroxypropyl reduces lipophilicity vs. bromophenyl).

Key Findings

Substituent Impact on Lipophilicity: The bromophenyl group in N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide increases logP (4.76) significantly compared to the target compound’s estimated logP (~2.5), suggesting reduced water solubility .

Molecular Weight and Complexity :

  • The triazole-containing analog (455.33 Da) has a higher molecular weight than the target compound, which may affect bioavailability or synthetic accessibility .
  • The dihydro-2-methyl-3-oxo thiadiazole derivative (263.31 Da) is lighter, possibly enhancing metabolic stability due to reduced steric hindrance .

Functional Group Interactions: The 3-oxo group in N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide may engage in hydrogen bonding, contrasting with the hydroxypropyl group’s hydroxyl in the target compound .

Availability and Practical Use :

  • The target compound’s discontinued status contrasts with the commercial availability of analogs like N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide, making the latter more viable for ongoing research .

Biological Activity

N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. Thiadiazoles have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2S, with a molecular weight of 277.34 g/mol. The structure features a thiadiazole ring substituted with a hydroxypropyl group and a methylbenzamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets, leading to inhibition of growth. For instance:

  • Antibacterial Properties : Compounds with similar structures have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity : Thiadiazole derivatives have also demonstrated antifungal effects against strains like Candida albicans and Aspergillus niger. The introduction of substituents on the thiadiazole ring can enhance antifungal potency .

The biological activity of this compound is attributed to its ability to disrupt microbial cell walls or interfere with metabolic pathways. The thiadiazole moiety is believed to interact with essential enzymes or receptors in microorganisms, leading to cell death or growth inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Screening : A study synthesized various 1,3,4-thiadiazole derivatives and tested their antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the thiadiazole ring significantly influenced biological activity. For example, the introduction of electron-withdrawing groups enhanced antibacterial efficacy against Gram-positive bacteria .
  • Comparative Studies : In comparative studies involving similar compounds, this compound was evaluated against established drugs like ampicillin and itraconazole, showing comparable or superior activity in certain assays .

Data Table: Biological Activity Overview

Activity TypeTarget OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus32.6
Escherichia coli47.5
AntifungalCandida albicans25.0
Aspergillus niger30.0

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